N-Tetracosanoyl-D-sphingosine 1-benzoate

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Tetracosanoyl-D-sphingosine 1-benzoate typically involves the acylation of D-sphingosine with tetracosanoic acid (lignoceric acid) followed by esterification with benzoic acid. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide and ester bonds .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, incorporating advanced purification techniques such as column chromatography and recrystallization .

化学反应分析

Types of Reactions

N-Tetracosanoyl-D-sphingosine 1-benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the sphingosine backbone can be oxidized to form ketones or aldehydes.

Reduction: The amide and ester bonds can be reduced under specific conditions to yield the corresponding amines and alcohols.

Substitution: The ester and amide groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines and alcohols .

科学研究应用

Biomedical Research Applications

1. Cell Signaling and Lipid Metabolism

N-Tetracosanoyl-D-sphingosine 1-benzoate plays a crucial role in cell signaling pathways, particularly those involving sphingolipids. Sphingolipids are known to influence various cellular processes, including proliferation, apoptosis, and inflammation. Research indicates that modifications in sphingolipid metabolism can impact disease states such as cancer and neurodegenerative disorders .

Case Study: Cancer Therapeutics

A study demonstrated that sphingolipid derivatives could modulate cancer cell growth by altering sphingosine kinase activity. The application of this compound in these contexts has shown promise in developing targeted therapies aimed at specific cancer types .

2. Neuroprotective Effects

Research has highlighted the neuroprotective properties of sphingolipids, suggesting that this compound may help mitigate neurodegeneration. Its ability to stabilize cellular membranes and influence neuronal signaling pathways positions it as a potential therapeutic agent for conditions like Alzheimer's disease .

Analytical Chemistry Applications

1. Biomarker Discovery

In analytical chemistry, this compound is utilized as a biochemical reagent for the identification of biomarkers associated with various diseases. Its structural characteristics allow for the development of sensitive assays that can detect lipid-based biomarkers in biological samples .

2. Mass Spectrometry

The compound is also employed in mass spectrometry techniques to analyze lipid profiles in complex mixtures. By using this compound as a standard, researchers can achieve accurate quantification of other sphingolipids present in biological systems .

Material Science Applications

1. Nanoparticle Coating

this compound has been explored for its potential as a coating material for nanoparticles. Its amphiphilic nature allows it to form stable bilayers around nanoparticles, enhancing their biocompatibility and functionality for drug delivery systems .

Case Study: Drug Delivery Systems

Research has indicated that nanoparticles coated with this compound exhibit improved drug loading efficiency and targeted delivery capabilities. This application is particularly relevant in cancer therapy, where precise drug delivery can minimize side effects while maximizing therapeutic efficacy .

作用机制

N-Tetracosanoyl-D-sphingosine 1-benzoate exerts its effects by integrating into lipid membranes due to its structural similarity to endogenous sphingolipids. This integration influences membrane properties such as fluidity and permeability, which in turn affects various cellular processes. The compound can modulate signal transduction pathways, membrane trafficking, and protein sorting by altering the organization of lipid rafts and other membrane microdomains .

相似化合物的比较

Similar Compounds

N-Palmitoyl-D-sphingosine (Ceramide): Another sphingosine derivative with a shorter acyl chain.

N-Stearoyl-D-sphingosine: Similar to N-Tetracosanoyl-D-sphingosine 1-benzoate but with an 18-carbon acyl chain.

N-Oleoyl-D-sphingosine: Contains an unsaturated acyl chain, differing in its biophysical properties and biological effects

Uniqueness

This compound is unique due to its long acyl chain (24 carbons) and the presence of a benzoate ester group. These structural features confer distinct biophysical properties, such as enhanced membrane stability and specific interactions with membrane proteins, making it a valuable tool for studying lipid membranes and developing lipid-based biomaterials .

生物活性

N-Tetracosanoyl-D-sphingosine 1-benzoate, also known as N-lignoceroyl-D-sphingosine 1-benzoate, is a sphingolipid derivative that has garnered attention for its biological activities, particularly in relation to sphingosine-1-phosphate (S1P) signaling pathways. This compound is a complex molecule with the molecular formula C49H87NO4 and a molar mass of 754.22 g/mol, primarily used in biochemical research and therapeutic studies.

| Property | Value |

|---|---|

| Molecular Formula | C49H87NO4 |

| Molar Mass | 754.22 g/mol |

| CAS Number | 123446-98-0 |

| Storage Condition | -20°C |

Biological Significance

This compound plays a crucial role in various biological processes mediated through S1P signaling. S1P is known to be involved in cell proliferation, survival, migration, and immune responses. The following sections delve into the specific biological activities associated with this compound.

Sphingosine-1-Phosphate Signaling

S1P acts as a bioactive lipid that influences numerous cellular processes:

- Cell Migration and Proliferation : S1P promotes the migration of lymphocytes and endothelial cells, which is essential for immune surveillance and tissue repair .

- Vascular Stability : It maintains endothelial barrier integrity and regulates vascular tone, which is critical for cardiovascular health .

- Immune Modulation : S1P signaling affects T cell trafficking and regulatory T cell function, implicating it in autoimmune diseases .

Research Findings

Recent studies have highlighted the potential of this compound in modulating S1P pathways:

- Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines through S1P receptor modulation, suggesting therapeutic potential in inflammatory diseases .

- Cancer Therapy : In cutaneous squamous cell carcinoma (cSCC), S1P levels are elevated, promoting tumor growth. This compound's ability to modulate S1P signaling could provide a novel approach to cancer treatment by inhibiting tumorigenic pathways .

- Neuroprotective Properties : Studies suggest that sphingolipids like this compound may protect neurons from apoptosis under stress conditions by activating survival pathways linked to S1P .

Case Study 1: Inhibition of cSCC Growth

A study demonstrated that inhibiting S1P production reduced cathelicidin antimicrobial peptide (CAMP) levels, leading to decreased growth of cSCC cells. This suggests that targeting S1P signaling could be an effective strategy in managing skin cancers associated with inflammatory responses .

Case Study 2: Modulation of Immune Responses

In a model of renal ischemia/reperfusion injury, the modulation of S1PRs by sphingolipids significantly impacted immune cell infiltration and tissue damage. Mice deficient in specific S1PRs exhibited reduced pathology, indicating the importance of sphingolipid signaling in regulating immune responses during injury .

属性

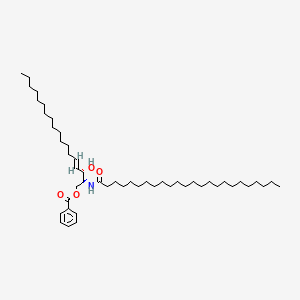

IUPAC Name |

[(E,2R,3S)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H87NO4/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-39-43-48(52)50-46(44-54-49(53)45-40-36-35-37-41-45)47(51)42-38-33-31-29-27-25-16-14-12-10-8-6-4-2/h35-38,40-42,46-47,51H,3-34,39,43-44H2,1-2H3,(H,50,52)/b42-38+/t46-,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXMIJNTDRLPDS-ODNBOWEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC(=O)C1=CC=CC=C1)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@H](COC(=O)C1=CC=CC=C1)[C@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H87NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40745569 | |

| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

754.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123446-98-0 | |

| Record name | (2R,3S,4E)-3-Hydroxy-2-(tetracosanoylamino)octadec-4-en-1-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40745569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。